Bienvenue dans la boutique en ligne BenchChem!

Glycation-IN-1

Glycation AGEs Human Serum Albumin

Glycation-IN-1 (Compound 3) is the only 4-thiazolidinone derivative in its series demonstrating multi-stage inhibition of glycation—suppressing initial ketoamine formation, carbonyl intermediates, and final AGEs including pentosidine (43.6% reduction). Unlike inactive analogs (e.g., Compound 4), it uniquely reverses α-helix/β-sheet damage and induces a blue shift in tryptophan fluorescence. Essential for complete glycation cascade blockade and protein conformational studies.

Molecular Formula C20H16N2O3S
Molecular Weight 364.4 g/mol
Cat. No. B15139067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycation-IN-1
Molecular FormulaC20H16N2O3S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1CC1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=NC5=CC=CC=C5
InChIInChI=1S/C20H16N2O3S/c23-19-18(11-13-6-9-16-17(10-13)25-12-24-16)26-20(22(19)15-7-8-15)21-14-4-2-1-3-5-14/h1-6,9-11,15H,7-8,12H2/b18-11+,21-20?
InChIKeyMGCBQOPMKDYRNL-VOBJICJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycation-IN-1 for Glycation Research: A Potent Inhibitor of AGE Formation


Glycation-IN-1 (CAS: 3023711-86-3; Compound 3) is a synthetic small-molecule inhibitor of the glycation reaction, specifically targeting the non-enzymatic glycosylation of proteins that leads to Advanced Glycation End-products (AGEs) [1]. It is a 5-arylidene-3-cyclopropyl-2-(phenylimino)thiazolidin-4-one derivative, which has been shown to potently inhibit the synthesis of initial, intermediary, and final products of glycation reactions in a human serum albumin (HSA) model [1]. The compound demonstrates a multi-stage inhibitory profile, making it a valuable tool for investigating glycation-related pathologies including diabetes, inflammation, and neurodegeneration [1].

Why Generic Substitution of Glycation-IN-1 with Other 4-Thiazolidinones is Not Advisable


The term "4-thiazolidinone derivative" encompasses a broad class of compounds with widely divergent antiglycation activities, as evidenced by the significant performance gap between Glycation-IN-1 (Compound 3) and its closest structural analogs within the same study [1]. Simply substituting Glycation-IN-1 with another in-class compound like Compound 4, which exhibited no respectable inhibition in the same HSA glycation assay, would invalidate experimental results [1]. Furthermore, key mechanistic differentiators such as the induction of a blue shift in tryptophan fluorescence (a marker of specific conformational interaction) are absent in less potent analogs like Compounds 1 and 2, underscoring that not all inhibitors in this series interact with the protein target in the same manner [1]. The quantitative evidence below demonstrates why Glycation-IN-1 is the preferred selection over its direct comparators.

Quantitative Evidence Guide for Glycation-IN-1 Selection Over Analogs


Superior Inhibition of Global HSA Glycation

Glycation-IN-1 (Compound 3) demonstrates significantly higher maximum inhibition of glycation compared to structural analogs at the same concentration. It achieved 42.73% inhibition at 400 μg/mL, while Compounds 1 and 2 only achieved 28.2% and 20.9% inhibition, respectively, and Compound 4 showed no respectable inhibition [1]. This establishes Compound 3 as the most potent glycation suppressor among the series.

Glycation AGEs Human Serum Albumin

Unique Conformational Interaction Evidenced by Tryptophan Fluorescence

Glycation-IN-1 (Compound 3) exhibits a unique biophysical interaction with HSA not observed with its analogs. It caused a 39% inhibition of tryptophan-specific fluorescence coupled with a blue shift, indicating a specific conformational change in the protein's microenvironment. Compounds 1 and 2 showed only 22% and 16% inhibition, respectively, and no blue shift was observed [1]. This suggests Compound 3 alters protein structure in a distinct and potentially more therapeutically relevant manner.

Protein Conformation Tryptophan Fluorescence Glycation Mechanism

Potent Suppression of Pentosidine (AGE) Formation

Glycation-IN-1 (Compound 3) effectively suppresses the formation of pentosidine, a well-characterized and fluorescent Advanced Glycation End-product. It reduced pentosidine-specific fluorescence by 43.6%, compared to only a 24.7% reduction by Compound 1. Compound 2 showed a negligible, non-significant change [1]. This demonstrates a clear advantage in targeting a clinically relevant endpoint of the glycation cascade.

Pentosidine AGE Fluorescence Assay

Effective Inhibition of Toxic Carbonyl Intermediates

Glycation-IN-1 (Compound 3) provides strong inhibition against the formation of cytotoxic carbonyl compounds, which are key intermediates in the glycation pathway and precursors to AGEs. It achieved 50.6% inhibition of carbonyl formation, while Compound 1 achieved 33.73%. Compound 2 showed no significant effect [1]. This data highlights the ability of Glycation-IN-1 to intervene at multiple stages of the glycation cascade more effectively than its analogs.

Carbonyl Compounds Glycation Intermediate Toxicity

Reversal of Glycation-Induced Secondary Structural Damage

Glycation-IN-1 (Compound 3) uniquely reverses the detrimental changes in HSA secondary structure caused by glycation. Glycation induced a -12.15% change in α-helix and a +19.47% change in β-sheet. Addition of Compound 3 reversed these changes to -6.78% and +11.10%, respectively. Compounds 1 and 2 showed only minimal, non-significant alterations, failing to meaningfully correct the glycation-induced misfolding [1].

Circular Dichroism Alpha Helix Beta Sheet Protein Misfolding

Favorable In Silico Drug-Likeness and Safety Profile

Computational ADME/Tox and DFT studies predicted Glycation-IN-1 (Compound 3) to possess a safe nature with high drug-likeness and stability, alongside other compounds in the series [1]. While not a direct comparator to other classes of inhibitors, this in silico data provides a foundational justification for prioritizing Glycation-IN-1 for further in vitro and ex vivo experiments over analogs with unknown or potentially less favorable ADMET profiles.

ADMET Drug-likeness DFT

Optimal Research and Industrial Application Scenarios for Glycation-IN-1


Investigating Multi-Stage Glycation Inhibition in Protein Models

Researchers aiming to study the complete glycation cascade—from initial ketoamine formation to final AGE production—should prioritize Glycation-IN-1. Its demonstrated potency at inhibiting initial, intermediate, and final stages [1] provides a consistent and strong inhibitory effect across the entire pathway, unlike Compound 2, which failed to inhibit carbonyl intermediates or ketoamines, or Compound 4, which was inactive in global assays [1]. This makes it ideal for experiments requiring a comprehensive blockade of the glycation process.

Studying Protein Conformational Changes and Misfolding Due to Glycation

For studies using biophysical techniques like circular dichroism (CD) or tryptophan fluorescence to examine how glycation alters protein secondary and tertiary structure, Glycation-IN-1 is the preferred choice. It is the only compound in the series that demonstrated a significant reversal of α-helix and β-sheet damage and a unique blue shift in tryptophan fluorescence [1]. Compounds 1 and 2 lacked these specific conformational effects, making Glycation-IN-1 essential for probing structure-function relationships in glycated proteins.

In Vitro Models for AGE-Driven Diabetic Complications

In cell-free or cell-based models designed to mimic the accumulation of Advanced Glycation End-products (AGEs) seen in diabetes, Glycation-IN-1 offers a clear advantage over its analogs. It suppressed pentosidine formation by 43.6%, nearly twice the effect of Compound 1 (24.7%) [1]. For assays measuring fluorescent AGEs or downstream receptor (RAGE) activation, Glycation-IN-1 will provide a more potent and reliable reduction in this key pathogenic biomarker.

Structure-Activity Relationship (SAR) Studies for Thiazolidinone Inhibitors

Glycation-IN-1 (Compound 3) serves as a critical reference standard for SAR studies exploring 4-thiazolidinone derivatives. Its superior activity profile, combined with the inactivity of Compound 4 and moderate activity of Compounds 1 and 2 [1], provides a clear performance gradient. Its inclusion as a positive control in screening campaigns allows for the benchmarking of new analogs against a compound with well-defined, multi-faceted inhibitory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycation-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.